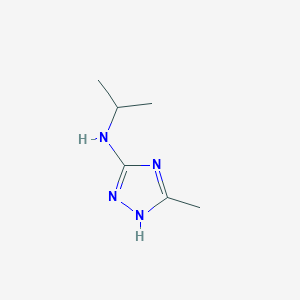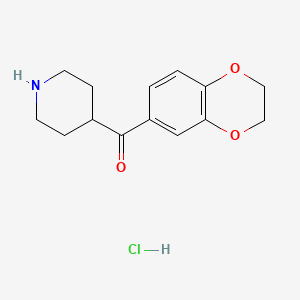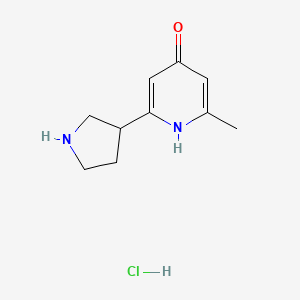![molecular formula C11H14Cl3NS B1430910 4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride CAS No. 1864052-20-9](/img/structure/B1430910.png)
4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride
説明
“4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride”, also known as 2,6-dichlorobenzylthiomorpholine hydrochloride, is a chemical compound used in scientific research due to its biological properties. It has a CAS number of 1864052-20-9 .
Molecular Structure Analysis
The molecular formula of “4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride” is C11H14Cl3NS . The molecular weight is 298.66 .
科学的研究の応用
Pharmacological Applications and Synthesis
Piperidine derivatives, including "4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride," are central to the development of a wide range of pharmacologically active compounds. These derivatives have been extensively studied for their therapeutic potential in treating neuropsychiatric disorders, demonstrating significant affinity for dopamine D2-like receptors. This affinity suggests a broad spectrum of possible applications in treating conditions such as schizophrenia, depression, and Parkinson's disease. The synthesis and evaluation of piperidine derivatives have highlighted the importance of specific substituents in enhancing pharmacological activity and selectivity towards various receptors (Sikazwe et al., 2009; Rathi et al., 2016).
Environmental Impact and Biodegradation
The presence of chlorophenyl compounds, similar to the 2,6-dichlorophenyl component of "4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride," in the environment raises concerns due to their potential toxicity and persistence. Research on compounds like 2,4-D (2,4-dichlorophenoxyacetic acid) has provided insights into the environmental fate, behavior, and eco-toxicological effects of chlorophenyl pesticides. These studies underscore the importance of monitoring and mitigating the environmental impact of such compounds to protect aquatic life and human health (Islam et al., 2017; Goodwin et al., 2018).
Innovative Applications and Future Directions
The versatile chemical structure of piperidine derivatives opens up a wide array of potential applications beyond traditional pharmacology. Innovations in the synthesis of chiral sulfinamides and their application in stereoselective synthesis of amines and N-heterocycles indicate the expanding role of piperidine-based compounds in medicinal chemistry and drug development (Philip et al., 2020). Moreover, the exploration of cannabinoid CB1 receptor antagonists, including piperidine derivatives, for treating nicotine dependence highlights the ongoing search for new therapeutic strategies to address addiction and related neuropsychiatric conditions (Foll et al., 2008).
Safety And Hazards
The safety data sheet for a similar compound, Piperidine, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It’s important to handle “4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride” with appropriate safety measures.
特性
IUPAC Name |
4-(2,6-dichlorophenyl)sulfanylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NS.ClH/c12-9-2-1-3-10(13)11(9)15-8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWDPRFUNDDGDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SC2=C(C=CC=C2Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(3,5-dichlorophenyl)methyl]hydroxylamine](/img/structure/B1430831.png)

![Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B1430833.png)
![Methyl 3-[3-(dimethylamino)phenyl]propanoate](/img/structure/B1430838.png)
![[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]methanamine](/img/structure/B1430840.png)
![2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B1430842.png)
![Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride](/img/structure/B1430843.png)
![3-[5-(2-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1430844.png)


![methyl 8a-(morpholin-4-yl)-3aH,4H,5H,6H,7H,8H,8aH-cyclohepta[d][1,2]oxazole-3-carboxylate](/img/structure/B1430847.png)
